molecular formula C13H10N4O3 B2486126 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide CAS No. 2034539-67-6

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide

Cat. No. B2486126
CAS RN: 2034539-67-6
M. Wt: 270.248
InChI Key: ANBXBQNWHYGDRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide involves multi-step chemical reactions. For instance, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid through one-pot reactions demonstrates the complexity and versatility of synthesizing isoxazole derivatives (Martins et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds within this class can be elucidated using various spectroscopic techniques, including NMR and mass spectrometry. The detailed structure elucidation process, including NMR spectroscopic and mass spectrometric techniques, was described for a related compound, showcasing the importance of these techniques in identifying the specific structure of such complex molecules (Girreser et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide derivatives can lead to various products depending on the reactants and conditions used. For example, the synthesis and transformations of pyrazole derivatives demonstrate the reactive nature of these compounds and their potential to undergo various chemical transformations (Kormanov et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including stability, solubility, and melting points, are crucial for their practical applications. Techniques such as thermal analysis and X-ray crystallography provide insights into the thermal stability and crystal structure of these compounds, which are essential for understanding their behavior in different conditions (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, electrophilic and nucleophilic regions, and potential for forming derivatives, are key aspects of these compounds' analysis. Computational methods like DFT calculations help in predicting these properties and understanding the molecular behavior of these compounds (Ahmad et al., 2021).

Scientific Research Applications

Synthesis and Transformations

  • The synthesis of compounds related to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide involves complex reactions such as N-methylation, condensation, and Jacobson oxidation, highlighting the synthetic versatility and potential for generating diverse molecular structures with varied biological activities (El’chaninov, Aleksandrov, & Stepanov, 2018).

Antimicrobial and Anticancer Activities

  • Studies on structurally related compounds demonstrate significant antimicrobial and anticancer properties. For example, derivatives of furan and pyrazole have been synthesized and evaluated for their biological activities, indicating the potential of such compounds in the development of new therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antiprotozoal Activities

  • Dicationic 3,5-diphenylisoxazoles, analogous to the structure of interest, have shown promising antitrypanosomal and antimalarial activities, suggesting the potential application of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide in addressing protozoal infections (Patrick et al., 2007).

Antiviral Activity

  • Novel heterocyclic compounds based on furan derivatives have shown promising activity against the avian influenza virus (H5N1), highlighting the potential antiviral applications of compounds structurally related to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isoxazole-5-carboxamide (Flefel et al., 2012).

properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-13(11-3-4-17-20-11)16-8-9-12(15-6-5-14-9)10-2-1-7-19-10/h1-7H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBXBQNWHYGDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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